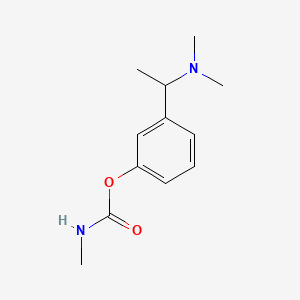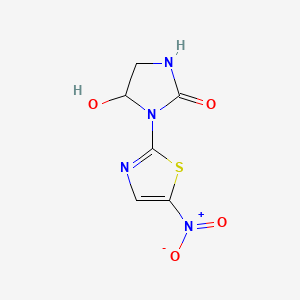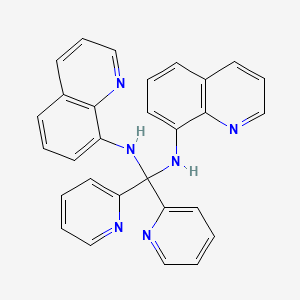
Tmtcu
Descripción general
Descripción
TMT Acquisition Corp (TMTCU) is a publicly traded special purpose acquisition company (SPAC) that does not have significant operations . It focuses on effecting a merger, capital stock exchange, asset acquisition, stock purchase, reorganization, or similar business combination with one or more businesses . The company was incorporated in 2021 and is based in New York, New York .
Molecular Structure Analysis
As a financial entity, TMT Acquisition Corp (TMTCU) does not have a molecular structure. Its structure is more accurately described in terms of its corporate organization and financial structure .
Chemical Reactions Analysis
TMT Acquisition Corp (TMTCU) is a financial entity and does not undergo chemical reactions. Its activities are more accurately described in terms of financial transactions and business operations .
Physical And Chemical Properties Analysis
As a financial entity, TMT Acquisition Corp (TMTCU) does not have physical or chemical properties. Its properties are more accurately described in terms of its financial performance and market position .
Aplicaciones Científicas De Investigación
Proteomics and Mass Spectrometry
Protein Relative Expression and Isobaric Tags : Tandem Mass Tag (TMT) and iTRAQ isobaric labeling technologies are pivotal in comparing protein content across biological samples. Statistical models have been developed to capture variability from individual spectra to biological samples, allowing for robust analysis in proteomics research (Breitwieser et al., 2011).
MSstatsTMT for Protein Quantification : TMT is a multiplexing technology used in proteomic research, enabling relative quantification of proteins from multiple biological samples. MSstatsTMT, a statistical approach for relative protein quantification, has been developed to handle complex patterns of technical artifacts and missing values in experiments involving TMT labeling (Huang et al., 2020).
TMT Labeling for Cost-efficient Proteomic Studies : An economically optimized TMT labeling approach has been developed, reducing the quantity of required labeling reagent and achieving complete labeling. This has implications for large-scale proteomic studies, reducing overall costs (Zecha et al., 2019).
Imaging and Biotechnology
- Terahertz Wave Imaging : Terahertz (THz) science, which could potentially use TMT, is set to significantly impact biotechnology with applications in imaging, medical diagnosis, health monitoring, and chemical/biological identification. However, T-ray imaging faces major challenges that need addressing for further advancement (Zhang, 2002).
Material Science
Thermal Management of Electronic Devices : Recent developments in thermal management technology (TMT) focus on phase-change thermal energy storage (TES) technology. Research emphasizes the use of nano-enhanced phase change materials (NePCMs) with carbon-additives for efficient thermal management applications (Arshad et al., 2021).
Characterization of Nanocomposites : In the development of polymer nanocomposites, thermal analysis (TA) is a vital tool. TA methods, possibly involving TMT, are applied to investigate properties of polymers and gain insight into their structure in the field of material science (Corcione & Frigione, 2012).
Safety And Hazards
Direcciones Futuras
TMT Acquisition Corp (TMTCU) aims to identify and merge with businesses that have high growth potential. One such example is eLong Power, a provider of high power battery technologies for commercial and specialty vehicles and energy storage systems . The transaction is anticipated to close in the first half of 2024 . This indicates TMTCU’s strategic direction towards innovative and high-growth sectors .
Relevant Papers
Propiedades
IUPAC Name |
1,1,6a-trimethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-13(2)11-7-9-6-10(15)4-5-14(9,3)8-12(11)13/h6,11-12H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVWPPJYFRRTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC3(CCC(=O)C=C3C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946481 | |
| Record name | 1,1,6a-Trimethyl-1,1a,2,5,6,6a,7,7a-octahydro-4H-cyclopropa[b]naphthalen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tmtcu | |
CAS RN |
23665-58-9 | |
| Record name | 1,4,4-Trimethyltricyclo(5.4.0.0(3,5))undec-7-en-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023665589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,6a-Trimethyl-1,1a,2,5,6,6a,7,7a-octahydro-4H-cyclopropa[b]naphthalen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















